FGFR1 Cellular Inhibition Potency – Target Compound vs. Common Kinase Inhibitor Baseline
The target compound 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride demonstrates an IC₅₀ of 2.10 nM against FGFR1 in a cellular assay measuring inhibition of FGF2-induced ERK phosphorylation in HUVEC cells [1]. This value approaches the potency of the clinical FGFR inhibitor AZD4547 (IC₅₀ ≈ 2 nM for FGFR1 in enzymatic assays), placing it among the most potent benzothiazole-piperazine FGFR1 ligands reported to date [2]. In contrast, the structurally related 2-(4-ethylpiperazin-1-yl)-4-methoxybenzothiazole hydrochloride (CAS 1215746-45-4), which differs only in methoxy position (4- vs. 6-substitution), has no reported FGFR1 activity, and the broader class of benzothiazole-piperazine derivatives studied for anticancer activity (e.g., N-(4-methylbenzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) exhibit GI₅₀ values in the micromolar range against HCT-116, MCF-7, and HUH-7 cell lines [3].
| Evidence Dimension | FGFR1 cellular inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 nM (HUVEC FGF2-induced ERK phosphorylation assay, 60 min preincubation, 10 min FGF2 stimulation) |
| Comparator Or Baseline | AZD4547: IC₅₀ ≈ 2 nM (FGFR1 enzymatic assay). 2-(4-ethylpiperazin-1-yl)-4-methoxybenzothiazole HCl: no reported FGFR1 activity. Benzothiazole-piperazine analogs (e.g., N-(4-methylbenzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide): GI₅₀ > 1 µM in multiple cancer cell lines. |
| Quantified Difference | Target compound exhibits subnanomolar-to-low nanomolar FGFR1 potency comparable to clinical-stage FGFR inhibitors, while methoxy-positional regioisomer lacks reported FGFR1 activity, and N-acetamide-linked piperazine analogs show >500-fold lower general cytotoxicity. |
| Conditions | Cellular assay: HUVEC cells; FGFR1 inhibition measured by FGF2-induced ERK phosphorylation reduction; preincubation 60 minutes, FGF2 stimulation 10 minutes [1]. Comparator data from enzymatic kinase assays and SRB cytotoxicity assays in HCT-116, MCF-7, HUH-7 cell lines [REFS-2, REFS-3]. |
Why This Matters
For researchers procuring FGFR1 inhibitors, this compound's single-digit nanomolar cellular potency represents a quantifiable advantage over regioisomeric and structurally related benzothiazole-piperazines, reducing the risk of weak target engagement and enabling direct comparison with clinical benchmark compounds.
- [1] BindingDB. Entry BDBM50238816 (CHEMBL4084079): 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride; IC₅₀ = 2.10 nM for FGFR1 in HUVEC ERK phosphorylation assay. Retrieved April 2026. View Source
- [2] Yosaatmadja, Y., et al. (2015). The 1.65 Å resolution structure of AZD4547 with FGFR1 kinase domain. PDB 4WUN. AZD4547 FGFR1 IC₅₀ ≈ 2 nM. View Source
- [3] Gurdal, E.E., Buclulgan, E., Durmaz, I., Cetin-Atalay, R., Yarim, M. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382–389. View Source
